

Theoretical Calculations on 5-Bromo-2,3-dimethylquinoxaline: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-2,3-dimethylquinoxaline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **5-Bromo-2,3-dimethylquinoxaline**. While direct experimental and computational data for this specific molecule is limited in currently available public literature, this document extrapolates from established methodologies used for quinoxaline derivatives and other bromo-substituted aromatic compounds. The guide details the application of Density Functional Theory (DFT) for geometric optimization and the analysis of molecular properties. It serves as a foundational resource for researchers and scientists engaged in the computational modeling and drug development of quinoxaline-based compounds.

Introduction

Quinoxaline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include potential applications as anticancer agents and adenosine receptor antagonists.[1][3] Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, aiding in the design of novel therapeutic agents.[4][5]



Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, molecular geometry, and reactivity of molecules like **5-Bromo-2,3-dimethylquinoxaline**.[1][6] This guide outlines the standard computational protocols and expected theoretical data for this molecule, based on studies of similar structures.

Computational Methodology

The primary computational approach for studying quinoxaline derivatives involves Density Functional Theory (DFT).[1][6][7] This method offers a good balance between accuracy and computational cost for molecules of this size.

Geometric Optimization

The initial step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation (the structure with the minimum energy). This is typically performed using software packages like GAUSSIAN.[7]

Protocol:

- Initial Structure Creation: The 3D structure of 5-Bromo-2,3-dimethylquinoxaline is built using molecular modeling software (e.g., GaussView).
- Optimization Calculation: The geometry is optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method.[6]
- Basis Set: A common and robust basis set for such calculations is 6-311++G(d,p).[7][8]
- Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the energy has reached a minimum.
- Frequency Analysis: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, various molecular properties can be calculated to understand the molecule's reactivity and electronic characteristics. These include:



- Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface.[7][8] It helps in identifying the electrophilic and nucleophilic sites of the molecule.
- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.[1]
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the intramolecular interactions, charge distribution, and hybridization of the orbitals.[1]

Predicted Quantitative Data

While specific experimental data for **5-Bromo-2,3-dimethylquinoxaline** is not readily available, the following tables present predicted values based on DFT calculations of structurally related molecules found in the literature.[8][9] These tables are intended to provide a reasonable estimation for comparison with future experimental or computational results.

Table 1: Predicted Geometrical Parameters



Parameter	Predicted Value
Bond Lengths (Å)	
C-C (aromatic)	1.38 - 1.42
C-N	1.33 - 1.37
C-Br	~ 1.90
C-C (methyl)	~ 1.52
C-H (methyl)	~ 1.09
**Bond Angles (°) **	
C-C-C (aromatic)	118 - 122
C-N-C	116 - 119
C-C-Br	~ 120
Dihedral Angles (°)	
Aromatic Ring	~ 0 (Planar)

Table 2: Predicted Electronic Properties

Property	Predicted Value (eV)
HOMO Energy	-6.0 to -7.0
LUMO Energy	-1.5 to -2.5
HOMO-LUMO Gap	4.0 to 5.0
Ionization Potential	6.0 to 7.0
Electron Affinity	1.5 to 2.5

Table 3: Predicted Thermodynamic Properties (at 298.15 K)

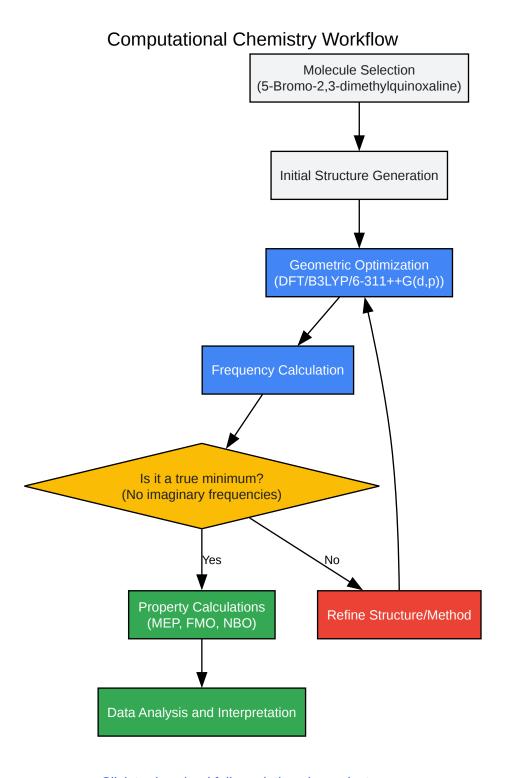


Property	Predicted Value
Enthalpy (H)	Varies with calculation
Gibbs Free Energy (G)	Varies with calculation
Entropy (S)	Varies with calculation

Visualizations Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like **5-Bromo-2,3-dimethylquinoxaline**.





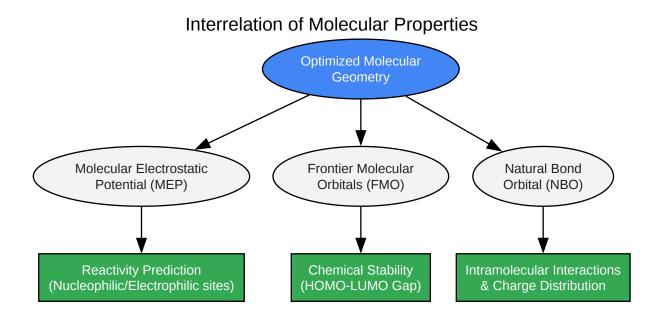
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Caption: A flowchart of the computational chemistry process.

Logical Relationship of Molecular Properties



This diagram shows the conceptual relationship between the calculated properties and their implications.



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Caption: Relationship between geometry and electronic properties.

Conclusion

This technical guide has outlined a robust theoretical framework for the computational study of **5-Bromo-2,3-dimethylquinoxaline**. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain valuable insights into the geometric, electronic, and thermodynamic properties of this molecule. The provided protocols, predicted data tables, and workflow diagrams serve as a valuable starting point for further computational and experimental investigations, ultimately aiding in the rational design of new quinoxaline-based therapeutic agents.

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